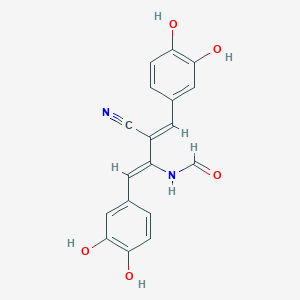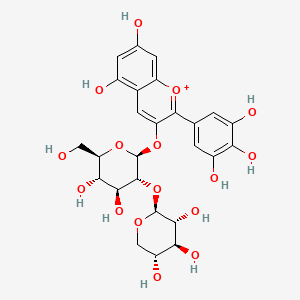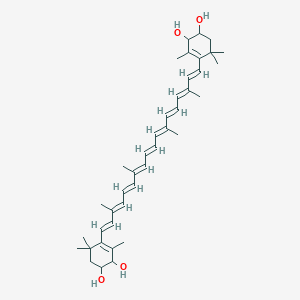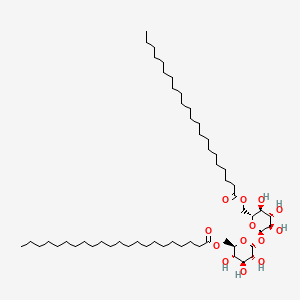
Trehalose-6,6'-dibehenate
概要
説明
この化合物は、C型レクチン受容体、特にマクロファージ誘導性C型レクチン(Mincle)およびマクロファージC型レクチン(MCL)に結合する能力で知られており、強力な免疫応答を誘発する役割で認識されています .
2. 製法
合成経路と反応条件: トレハロース-6,6'-ジベヘネートは、トレハロースとベヘン酸のエステル化によって合成されます。 このプロセスは通常、無水条件下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で使用することを含みます .
工業的製造方法: トレハロース-6,6'-ジベヘネートの工業的製造は、大規模なエステル化反応に続き、再結晶またはクロマトグラフィーなどの精製工程を行い、純粋な化合物を得ます .
生化学分析
Biochemical Properties
Trehalose-6,6’-dibehenate plays a crucial role in biochemical reactions by interacting with specific receptors and proteins. The carbohydrate moiety of Trehalose-6,6’-dibehenate is recognized by Mincle, while its lipid tail is recognized by MCL . Upon binding, Mincle forms a heterodimer with MCL, which then interacts with the Fc receptor common γ-chain (FcRγ). This interaction triggers intracellular signaling through Syk-CARD9-dependent NF-κB activation, leading to the production of Th1/Th17 polarization cytokines and chemokines .
Cellular Effects
Trehalose-6,6’-dibehenate exerts various effects on different cell types and cellular processes. It activates macrophages and dendritic cells, leading to the secretion of cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) . This activation influences cell signaling pathways, gene expression, and cellular metabolism. Trehalose-6,6’-dibehenate also acts as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . These roles contribute to its ability to modulate immune responses and protect cells against various stress factors.
Molecular Mechanism
The molecular mechanism of Trehalose-6,6’-dibehenate involves its recognition by Mincle and MCL receptors . Upon recognition, Mincle forms a heterodimer with MCL, which then interacts with the Fc receptor common γ-chain (FcRγ) . This interaction triggers intracellular signaling through Syk-CARD9-dependent NF-κB activation, leading to the production of Th1/Th17 polarization cytokines and chemokines . Additionally, Trehalose-6,6’-dibehenate activates macrophages and dendritic cells, promoting the secretion of IFN-γ and IL-17 . These molecular interactions and signaling pathways are crucial for its immunomodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trehalose-6,6’-dibehenate can change over time. The stability and degradation of Trehalose-6,6’-dibehenate are important factors to consider. Trehalose-6,6’-dibehenate is provided as a powder and is stable for six months at 4°C when properly stored . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, Trehalose-6,6’-dibehenate has been shown to induce a sustained immune response, making it a promising candidate for vaccine adjuvants .
Dosage Effects in Animal Models
The effects of Trehalose-6,6’-dibehenate vary with different dosages in animal models. At optimal dosages, Trehalose-6,6’-dibehenate induces strong Th1 and Th17 immune responses . At high doses, it may cause toxic or adverse effects. Studies have shown that combining Trehalose-6,6’-dibehenate with dimethyldioctadecylammonium bromide (DDAB) enhances its immunostimulatory effects, promoting high IFN-γ and IL-17 secretion . These findings highlight the importance of determining the appropriate dosage for achieving desired immunological outcomes.
Metabolic Pathways
Trehalose-6,6’-dibehenate is involved in various metabolic pathways. It is a synthetic analog of trehalose-6,6’-dimycolate, which is known to play a role in the pathogenesis of Mycobacterium tuberculosis . The metabolic pathways of Trehalose-6,6’-dibehenate involve its interaction with enzymes and cofactors that regulate its synthesis and breakdown. For example, trehalose-6-phosphate synthase and phosphatase are key enzymes involved in the biosynthesis of trehalose . These metabolic pathways are essential for understanding the role of Trehalose-6,6’-dibehenate in cellular metabolism and immune responses.
Transport and Distribution
The transport and distribution of Trehalose-6,6’-dibehenate within cells and tissues are mediated by specific transporters and binding proteins. Trehalose-6,6’-dibehenate binds to two C-type lectin receptors, Mincle and MCL, which facilitate its recognition and transport within cells . Additionally, incorporating Trehalose-6,6’-dibehenate into cationic liposomes composed of dimethyldioctadecylammonium enhances its distribution and immunostimulatory effects . Understanding the transport and distribution mechanisms of Trehalose-6,6’-dibehenate is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of Trehalose-6,6’-dibehenate is influenced by its interactions with specific receptors and proteins. Trehalose-6,6’-dibehenate is recognized by Mincle and MCL receptors, which direct its localization to specific cellular compartments . These interactions are essential for its activity and function within cells. Additionally, the subcellular localization of Trehalose-6,6’-dibehenate may be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of Trehalose-6,6’-dibehenate is important for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: Trehalose-6,6’-dibehenate is synthesized through the esterification of trehalose with behenic acid. The process typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of trehalose-6,6’-dibehenate involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
化学反応の分析
反応の種類: トレハロース-6,6'-ジベヘネートは主にエステル化反応を受けます。 また、酸性または塩基性条件下で加水分解反応にも関与し、エステル結合の分解につながります .
一般的な試薬と条件:
エステル化: ジシクロヘキシルカルボジイミド(DCC)、4-ジメチルアミノピリジン(DMAP)、無水条件。
加水分解: 塩酸または水酸化ナトリウムなどの酸性または塩基性条件.
主な生成物:
エステル化: トレハロース-6,6'-ジベヘネート。
加水分解: トレハロースとベヘン酸.
4. 科学研究における用途
トレハロース-6,6'-ジベヘネートは、科学研究で幅広い用途があります。
科学的研究の応用
Trehalose-6,6’-dibehenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Acts as an immunostimulatory agent, enhancing the immune response in various biological systems.
Medicine: Investigated for its potential as an adjuvant in vaccine formulations, particularly for tuberculosis.
Industry: Utilized in the formulation of liposomal nanoparticles for drug delivery systems.
作用機序
トレハロース-6,6'-ジベヘネートは、C型レクチン受容体、特にMincleとMCLに結合することで作用します。認識されると、MincleはMCLとヘテロダイマーを形成し、次にFc受容体共通γ鎖(FcRγ)と相互作用します。 この相互作用は、Syk-CARD9依存性NF-κB経路を介した細胞内シグナル伝達を引き起こし、Th1 / Th17分極サイトカインとケモカインの産生につながります .
類似化合物:
トレハロース-6,6'-ジミコレート(TDM): 結核菌に見られる天然アナログ.
トレハロース-6,6'-ジパルミテート: 類似の免疫刺激特性を持つ別の合成アナログ.
独自性: トレハロース-6,6'-ジベヘネートは、合成起源と強力なTh1およびTh17免疫応答を誘発する能力により独自であり、ワクチン製剤における強力なアジュバントとなっています .
類似化合物との比較
Trehalose-6,6’-dimycolate (TDM): The natural analog found in Mycobacterium tuberculosis.
Trehalose-6,6’-dipalmitate: Another synthetic analog with similar immunostimulatory properties.
Uniqueness: Trehalose-6,6’-dibehenate is unique due to its synthetic origin and its ability to induce strong Th1 and Th17 immune responses, making it a potent adjuvant for vaccine formulations .
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJJDBSDZSZVTF-LXOQPCSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H106O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457482 | |
| Record name | Trehalose-6,6'-dibehenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66758-35-8 | |
| Record name | Trehalose 6,6′-dibehenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66758-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trehalose-6,6'-dibehenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trehalose 6,6′-dibehenate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Trehalose-6,6'-dibehenate?
A1: this compound primarily targets the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin) expressed on macrophages and dendritic cells. []
Q2: How does this compound activate the immune response?
A2: Upon binding to Mincle, this compound initiates a signaling cascade involving the adaptor protein FcRγ and the kinases Syk and Card9. [] This activation ultimately leads to the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and the differentiation of Th1 and Th17 cells. [, ] These immune responses are crucial for controlling intracellular pathogens like Mycobacterium tuberculosis. []
Q3: Does this compound interact with other receptors besides Mincle?
A3: While Mincle is the primary target, some studies suggest that this compound may also interact with the C-type lectin receptor Mcl (Macrophage C-type lectin), albeit with lower affinity. [, , ]
Q4: How does the immune response induced by this compound differ from that induced by TLR agonists?
A4: this compound induces a distinct innate activation program compared to Toll-like receptor (TLR) ligands. [] While both can activate antigen-presenting cells, this compound primarily signals through the Syk-Card9 pathway, whereas TLRs engage different adaptor proteins like MyD88 and TRIF. [, ] This difference in signaling leads to unique downstream effects on cytokine production and T cell polarization. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C50H98O11 and its molecular weight is 879.3 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data for this compound is not extensively discussed in the provided research, its structural characterization can be inferred from its chemical structure and comparison to the parent compound TDM. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthetic glycolipids.
Q7: How does this compound perform as an adjuvant in different vaccine formulations?
A7: this compound has demonstrated promising adjuvant activity in various vaccine formulations, including liposomes, emulsions, and nanoparticles. [, , , ] Its compatibility with different antigens and delivery systems makes it a versatile adjuvant for subunit vaccine development. [, , , , ]
Q8: Does this compound possess any catalytic properties?
A8: this compound is primarily recognized for its immunostimulatory properties rather than its catalytic activity. Research primarily focuses on its role as an adjuvant in vaccine development.
Q9: Have there been any computational studies on this compound?
A9: While specific computational studies focusing on this compound were not found in the provided research, computational chemistry techniques like molecular docking and molecular dynamics simulations could be employed to investigate its binding interactions with Mincle and other potential targets. These studies could provide valuable insights into its structure-activity relationship and guide the design of novel Mincle agonists.
Q10: What formulation strategies are employed to improve the stability, solubility, or bioavailability of this compound?
A13: Liposomes are a common formulation strategy for this compound, as they protect the molecule from degradation and enhance its delivery to immune cells. [, , ] The choice of lipid composition, inclusion of stabilizers like cholesterol, and optimization of preparation methods can further improve its stability and bioavailability. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)

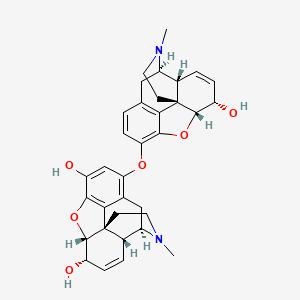
![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)
![(1R,3aS,4S,6aS)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B1254545.png)
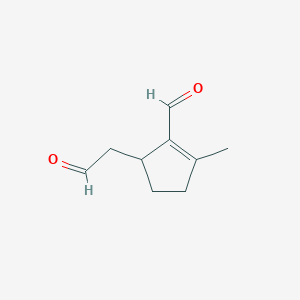
![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
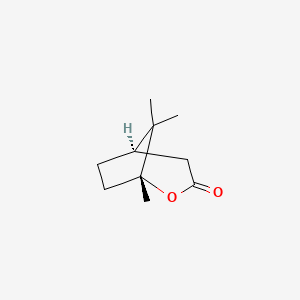
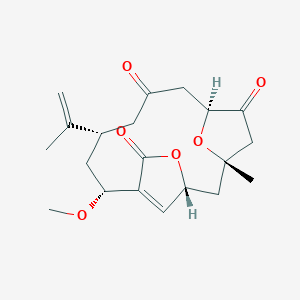
![[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate](/img/structure/B1254553.png)
![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)
